Lipophilicity (XLogP3) Differentiates 1251583-71-7 from the 4‑Benzylpiperidine Analog
The target compound, N-(2,5-dimethoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide, exhibits a computed XLogP3 of 3.2, which is markedly lower than that of the commercially listed benzylpiperidine analog 2-{[4-(4-benzylpiperidin-1-yl)pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide, which has a computed logP of 5.47 [1]. The lower lipophilicity of the target compound predicts improved aqueous solubility and reduced non‑specific binding, making it a more tractable starting point for biochemical assay development.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 (PubChem) |
| Comparator Or Baseline | 2-{[4-(4-benzylpiperidin-1-yl)pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide (ChemDiv M459-3573): logP = 5.47 |
| Quantified Difference | Δ logP ≈ -2.3 (target is 2.3 log units more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem) vs. ChemDiv-provided logP |
Why This Matters
A >2 logarithmic unit difference in lipophilicity can translate to >100‑fold difference in aqueous solubility, directly affecting solubility-limited assay windows and stock solution stability.
- [1] PubChem. N-(2,5-dimethoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide. CID 49663254. XLogP3 = 3.2. https://pubchem.ncbi.nlm.nih.gov/compound/1251583-71-7 (accessed 2026-05-10). View Source
